N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a prop-2-enamide group, an isopropylphenyl group, and a methylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the prop-2-enamide group: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under controlled conditions.
Introduction of the isopropylphenyl group: This step involves the alkylation of the intermediate product with isopropylbenzyl chloride in the presence of a base such as potassium carbonate.
Methylation of the amino group: The final step includes the methylation of the amino group using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides and amines.
Scientific Research Applications
N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
N-Methyl-N-phenylacetamide: Shares the N-methyl and phenyl groups but lacks the prop-2-enamide structure.
Uniqueness
N-Methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[(2-propan-2-ylphenyl)methylamino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-16(20)18(4)11-15(19)17-10-13-8-6-7-9-14(13)12(2)3/h5-9,12H,1,10-11H2,2-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUGZJFRPONCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CNC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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